molecular formula C16H11Cl3N4O2 B10904527 N-(5-chloropyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(5-chloropyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10904527
M. Wt: 397.6 g/mol
InChI Key: OMRFWZRAHLUZOZ-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chloropyridine ring, a dichlorophenoxy group, and a pyrazole carboxamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Chloropyridine Intermediate: The initial step involves the chlorination of pyridine to obtain 5-chloropyridine.

    Synthesis of the Dichlorophenoxy Intermediate: This step involves the reaction of phenol with chlorinating agents to introduce dichloro groups, forming 2,6-dichlorophenol.

    Coupling Reaction: The chloropyridine and dichlorophenol intermediates are then coupled using a suitable base and solvent to form the desired dichlorophenoxy pyridine intermediate.

    Formation of the Pyrazole Carboxamide: The final step involves the reaction of the dichlorophenoxy pyridine intermediate with a pyrazole carboxamide derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine and alcohol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(5-chloropyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2­[4-(N,N-dimethylcarbamimidoyl)-benzoylamino]-5-methoxybenzamide
  • (7RS)-6-(5-Chloropyridin-2-yl)-7-hydroxy-6,7-dihydro-5H-pyrrolo-[3,4-b]pyrazin-5-one
  • N-(5-chloropyridin-2-yl)piperidine-4-carboxamide

Uniqueness

N-(5-chloropyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H11Cl3N4O2

Molecular Weight

397.6 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-1-[(2,6-dichlorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H11Cl3N4O2/c17-10-4-5-14(20-8-10)21-16(24)13-6-7-23(22-13)9-25-15-11(18)2-1-3-12(15)19/h1-8H,9H2,(H,20,21,24)

InChI Key

OMRFWZRAHLUZOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCN2C=CC(=N2)C(=O)NC3=NC=C(C=C3)Cl)Cl

Origin of Product

United States

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